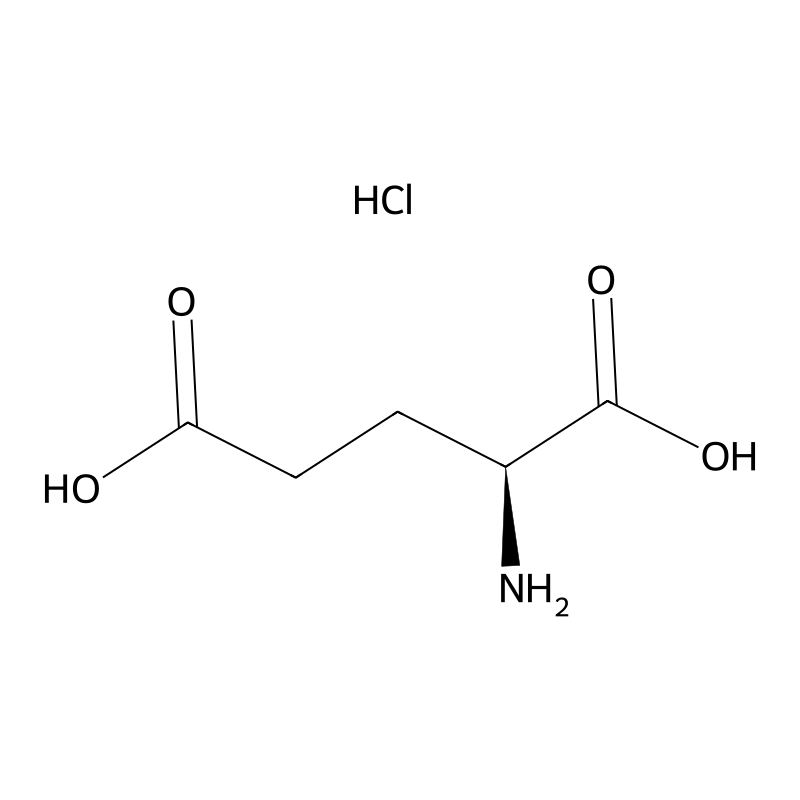

L-Glutamic acid hydrochloride

C5H10ClNO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H10ClNO4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cell Culture:

- Nutrient Source: L-GAH serves as a nitrogen source and nutrient supplement in cell culture media. It provides essential building blocks for protein synthesis and other cellular processes in various cell lines, including bacteria and fungi .

- Study of Nitrogen Availability: Researchers utilize L-GAH in controlled environments to study the impact of increased dissolved inorganic nitrogen (DIN) on the uptake of dissolved organic nitrogen (DON) and dissolved organic carbon (DOC) in aquatic ecosystems. This helps understand nutrient cycling and ecosystem dynamics .

Neuroscience Research:

- Glutamate-Induced Excitotoxicity Model: L-glutamate, the corresponding free amino acid of L-GAH, plays a crucial role in neuronal signaling. However, excessive glutamate exposure can trigger excitotoxicity, leading to neuronal damage and cell death. Researchers use L-GAH, often converted to L-glutamate, to induce controlled excitotoxicity in cell cultures, allowing them to study neuroprotective agents and test the efficacy of potential treatments for neurological disorders like Alzheimer's and Parkinson's disease .

Material Science:

L-Glutamic acid hydrochloride is a salt derived from L-glutamic acid, an amino acid that plays a crucial role in various physiological functions. Its chemical formula is C₅H₉NO₄·HCl, and it has a molar mass of approximately 183.59 g/mol . This compound is characterized by its zwitterionic nature in aqueous solutions, where it can exist in different protonation states depending on the pH of the environment . L-Glutamic acid is naturally occurring and is commonly found in proteins, serving as a building block for protein synthesis.

L-GAH, upon dissociation in water, releases L-glutamic acid, which acts as a neurotransmitter. L-glutamic acid binds to specific glutamate receptors in the brain, leading to the activation of various signaling pathways involved in neuronal communication, learning, and memory []. The exact mechanism of action depends on the type of glutamate receptor involved.

Safety Information:

- Wear gloves, safety glasses, and a lab coat when handling L-GAH.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and contact with skin and eyes.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

Toxicity Data

Limited data is available on the specific toxicity of L-GAH. However, L-glutamic acid, the component released upon dissociation, exhibits low acute toxicity [].

- Ionization: In acidic conditions, both carboxyl groups can be protonated, leading to the formation of cationic species. As the pH increases, the compound can lose protons from its carboxyl groups to form anionic species. At physiological pH (around 7.4), it predominantly exists as a doubly negatively charged anion .

- Transamination: L-Glutamic acid participates in transamination reactions, where it can donate an amino group to α-keto acids, forming new amino acids .

- Decarboxylation: Under certain conditions, L-glutamic acid can be decarboxylated to produce gamma-aminobutyric acid (GABA), a significant neurotransmitter in the central nervous system .

L-Glutamic acid is primarily known for its role as an excitatory neurotransmitter in the brain. It is involved in various neurological processes such as synaptic transmission, learning, and memory formation. Additionally, it plays a vital role in metabolic pathways:

- Neurotransmission: L-glutamic acid binds to glutamate receptors (e.g., NMDA and AMPA receptors) and facilitates synaptic plasticity and excitatory signaling in neurons .

- Metabolism: It serves as a precursor for the synthesis of other amino acids and neurotransmitters. It also participates in the urea cycle and nitrogen metabolism .

L-Glutamic acid hydrochloride has several applications across different fields:

- Food Industry: It is used as a flavor enhancer (monosodium glutamate) due to its umami taste profile.

- Pharmaceuticals: It serves as an ingredient in parenteral nutrition formulations and other medicinal products due to its nutritional properties .

- Biotechnology: Employed in cell culture media and as a supplement for microbial growth.

Research has indicated that L-glutamic acid interacts with various receptors and transporters:

- Receptor Interactions: It activates glutamate receptors which are crucial for synaptic transmission and plasticity in the central nervous system. Dysregulation of these interactions may lead to neurological disorders .

- Transport Mechanisms: The sodium-dependent high-affinity transporters facilitate the uptake of L-glutamate across cell membranes, influencing its availability for neurotransmission and metabolic processes .

Several compounds share similarities with L-glutamic acid hydrochloride, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| D-Glutamic Acid | C₅H₉NO₄ | Enantiomer of L-glutamic acid; less common in nature |

| Gamma-Aminobutyric Acid | C₄H₉NO₂ | Derived from decarboxylation of L-glutamic acid; acts as an inhibitory neurotransmitter |

| Aspartic Acid | C₄H₇NO₄ | Similar structure but with one less carbon; also an excitatory neurotransmitter |

| N-Acetyl-L-Glutamate | C₆H₁₁N O₄ | Acetylated form; involved in metabolic pathways |

L-glutamic acid hydrochloride is unique due to its specific zwitterionic form at physiological pH and its prominent role as an excitatory neurotransmitter, distinguishing it from other amino acids that may have similar structures but differ significantly in function and biological activity.

Structural Characterization of α and β Forms

L-Glutamic acid hydrochloride exhibits polymorphic behavior that is fundamentally related to its parent compound, L-glutamic acid, which exists in two distinct crystalline forms designated as α and β polymorphs [1] [4]. The structural characterization of L-glutamic acid hydrochloride reveals a complex crystalline architecture established through an extensive three-dimensional network of hydrogen bonding interactions [11].

The crystal structure of L-glutamic acid hydrochloride belongs to the orthorhombic crystal system with space group P2₁2₁2₁ [11] [26]. The unit cell parameters have been precisely determined through X-ray crystallographic analysis, revealing dimensions of a = 5.1016 Å, b = 11.6386 Å, and c = 13.2500 Å, with a unit cell volume of 786.73 ų [11]. The crystal density is measured at 1.550 g/cm³, with four formula units per unit cell (Z = 4) [11].

In the molecular structure, the L-glutamic acid component exists in a protonated state, forming a zwitterionic species that is stabilized by the presence of the chloride anion [11]. The carbon backbone adopts a nearly coplanar arrangement, with the C1—C2—C3—C4—C5 chain maintaining minimal deviation from planarity [21]. The α-carboxyl and γ-carboxyl groups exhibit distinct orientational preferences, forming angles of 72.4° and 9.3° respectively with respect to the main carbon chain plane [21].

The hydrogen bonding network in L-glutamic acid hydrochloride is particularly extensive and well-defined. The structure is stabilized by multiple types of hydrogen bonds including O—H⋯O, N—H⋯O, and N—H⋯Cl interactions [11]. Specific hydrogen bonding parameters have been determined with high precision, showing N—H⋯Cl distances ranging from 3.1406 to 3.1890 Å and O—H⋯Cl distances of 3.0389 Å [11].

| Structural Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁2₁2₁ | [11] |

| Unit Cell a (Å) | 5.1016 | [11] |

| Unit Cell b (Å) | 11.6386 | [11] |

| Unit Cell c (Å) | 13.2500 | [11] |

| Volume (ų) | 786.73 | [11] |

| Density (g/cm³) | 1.550 | [11] |

| Z | 4 | [11] |

The molecular conformation analysis reveals important structural features that distinguish the compound from its parent amino acid polymorphs [11]. The C—C bond lengths within the aliphatic chain show characteristic values: C1—C2 = 1.5156 Å, C2—C3 = 1.5312 Å, C3—C4 = 1.5184 Å, and C4—C5 = 1.5066 Å [11]. These bond length variations reflect the influence of the protonation state and the crystalline environment on the molecular geometry.

Thermodynamic Stability and Phase Transitions

The thermodynamic properties of L-glutamic acid hydrochloride demonstrate significant thermal and mechanical anisotropy, which can be attributed to the preferential orientation of hydrogen-bonded molecular chains running parallel to specific crystallographic axes [23]. This anisotropic behavior is characteristic of hydrogen-bonded organic crystals and significantly influences the material's phase transition behavior.

Thermal analysis reveals that L-glutamic acid hydrochloride undergoes decomposition at approximately 214°C, rather than exhibiting a clean melting point [22] [31]. This decomposition temperature represents a critical thermal stability limit for the compound and is significantly influenced by the strength of the intermolecular hydrogen bonding network. The decomposition process involves the breaking of hydrogen bonds and the release of hydrogen chloride, leading to the formation of the free amino acid.

The relationship between L-glutamic acid hydrochloride and the polymorphic forms of L-glutamic acid is complex and involves multiple thermodynamic considerations [4] [9]. The α and β forms of L-glutamic acid are monotropically related, meaning that one form is thermodynamically stable across all temperature ranges while the other remains metastable [4]. This monotropic relationship has important implications for the crystallization behavior of the hydrochloride salt.

Differential thermal analysis studies have demonstrated the absence of any solid-state phase transitions in L-glutamic acid hydrochloride below its decomposition temperature [3]. This thermal stability is attributed to the robust three-dimensional hydrogen bonding network that maintains structural integrity across a wide temperature range. The elastic constants and their temperature derivatives have been measured, revealing the highly anisotropic nature of the crystal structure [23].

The thermodynamic stability of L-glutamic acid hydrochloride is further influenced by environmental factors such as humidity and pH [22]. At standard conditions, the compound exhibits a pH of approximately 2 when dissolved in water at a concentration of 183.6 g/L [22]. This acidic behavior reflects the presence of both the protonated amino group and the additional hydrochloric acid component.

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Decomposition Temperature (°C) | 214 | [22] [31] |

| Aqueous pH (183.6 g/L) | 2 | [22] |

| Density (g/cm³) | 1.525 | [22] |

| Bulk Density (kg/m³) | 630 | [22] |

| Water Solubility (g/L) | 490 | [22] |

Solvent-Mediated Polymorphic Control

Solvent-mediated polymorphic control in L-glutamic acid systems represents a critical aspect of crystallization science, with particular relevance to the formation and stability of the hydrochloride salt [12] [13]. The crystallization behavior of L-glutamic acid and its salts is significantly influenced by solution conditions, including pH, temperature, and the presence of additives.

The crystallization of L-glutamic acid from aqueous solutions typically involves a pH-shift precipitation process, where monosodium glutamate solutions are treated with hydrochloric acid to achieve the desired pH range for crystallization [12] [24]. This process has been extensively studied to understand the nucleation kinetics and the factors controlling polymorphic outcome. The optimal pH range for crystallization has been determined to be between 3.0 and 3.3, which provides the appropriate supersaturation conditions for controlled nucleation [12].

Concentration effects play a crucial role in determining the crystallization behavior and final polymorphic form [12]. Studies have shown that monosodium glutamate solutions with concentrations between 5% and 25% are optimal for initial crystal formation, while glutamic acid hydrochloride solutions should be maintained between 4% and 30% concentration for effective crystallization control [12]. Higher concentrations can lead to rapid nucleation and less controlled crystallization processes.

The rate of pH adjustment during the crystallization process is a critical parameter for polymorphic control [12]. Rapid mixing and adjustment of pH within 20-30 seconds has been found to favor the formation of specific polymorphic forms. This time constraint is necessary to ensure that nucleation occurs before competing polymorphic forms can establish themselves in the solution [12].

Temperature effects on solvent-mediated crystallization have been investigated extensively [6] [12]. At elevated temperatures (50-65°C), crystallization initiates more rapidly, typically within 1-1.5 minutes, and initially favors specific polymorphic forms [12]. However, extended crystallization periods at elevated temperatures can result in polymorphic transformation due to the thermodynamic driving force for conversion to more stable forms.

Additive effects on polymorphic control have been systematically studied using various amino acids as crystallization modifiers [13] [20]. The presence of amino acids with bulky side chains, particularly those containing aromatic rings such as L-tryptophan and L-histidine, has been shown to stabilize specific polymorphic forms and influence the transformation kinetics [13]. The mechanism of action appears to involve incorporation of additive molecules into the crystal structure through adsorption processes.

| Crystallization Parameter | Optimal Range | Effect | Reference |

|---|---|---|---|

| pH Range | 3.0 - 3.3 | Controlled nucleation | [12] |

| MSG Concentration (%) | 5 - 25 | Initial crystallization | [12] |

| HCl Addition Time (sec) | < 30 | Polymorphic selectivity | [12] |

| Temperature (°C) | 50 - 65 | Rapid nucleation | [12] |

| L-Tryptophan Concentration (M) | > 0.008 | α-form stabilization | [13] |

Continuous Crystallization Challenges

Continuous crystallization of L-glutamic acid systems presents significant operational and technical challenges that are directly relevant to the processing of L-glutamic acid hydrochloride [2] [17] [18]. These challenges arise from the complex interplay between nucleation kinetics, crystal growth rates, polymorphic transformations, and the physical properties of the resulting crystals.

One of the primary challenges in continuous crystallization is achieving consistent polymorphic purity [2] [17]. Experimental studies have demonstrated that while β-form L-glutamic acid can be successfully produced in continuous crystallization systems with high purity, the α-form presents significant operational difficulties [17] [18]. The fundamental difference lies in the crystal morphology and associated handling properties of these forms.

Crystal morphology plays a crucial role in determining the success of continuous crystallization operations [17] [18]. The needle-like morphology of β-form crystals exhibits minimal agglomeration tendencies and can be effectively suspended and withdrawn from crystallizers [17]. In contrast, the prismatic α-form crystals undergo extensive agglomeration, making them extremely difficult to suspend and withdraw consistently from continuous crystallization equipment [17] [18].

Steady-state operation represents another significant challenge in continuous crystallization systems [18]. The ability to maintain consistent operating conditions is severely compromised when dealing with highly agglomerating crystal forms. Studies have shown that β-form production can achieve stable steady-state operation according to theoretical predictions, while α-form production fails to reach steady-state conditions due to operational difficulties [18].

The phenomenon of non-representative withdrawal of solid phase from crystallizers has been identified as a critical factor affecting continuous crystallization performance [2] [18]. This non-ideality results in variations in product quality and yield that are particularly pronounced for certain polymorphic forms. Mathematical modeling has been extended to account for these non-representative withdrawal effects, providing better predictive capabilities for process design [2].

Population balance equation modeling has been employed to investigate the effects of operating conditions on key performance indicators including polymorphic purity, yield, and productivity [2] [18]. These models have revealed the complex relationships between residence time, feed concentration, and supersaturation levels in determining the final product characteristics.

Milling integration with continuous crystallization has emerged as a potential solution to some of the challenges associated with polymorphic control [16]. The combination of crystallization with continuous milling has been shown to enable the production of stable β-polymorph under operating conditions that would normally favor the metastable α-form [16]. This approach works by generating fines through milling, which increases the available crystal surface area and shifts the crystallization equilibrium.

| Crystallization Challenge | Impact | Potential Solution | Reference |

|---|---|---|---|

| Polymorphic purity control | Variable product quality | Process parameter optimization | [2] [17] |

| Crystal agglomeration | Poor withdrawal efficiency | Morphology-based design | [17] [18] |

| Steady-state achievement | Inconsistent operation | Real-time monitoring | [18] |

| Non-representative withdrawal | Yield variations | Modified equipment design | [2] [18] |

| Surface area limitations | Slow transformation rates | Integrated milling | [16] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 57 of 144 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 87 of 144 companies with hazard statement code(s):;

H314 (85.06%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (14.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

ATC Code

A09 - Digestives, incl. enzymes

A09A - Digestives, incl. enzymes

A09AB - Acid preparations

A09AB01 - Glutamic acid hydrochloride

Pictograms

Corrosive

Other CAS

15767-75-6